molecular formula C16H15ClN2 B2821381 [2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine CAS No. 866042-68-4

[2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine

Cat. No.: B2821381
CAS No.: 866042-68-4
M. Wt: 270.76
InChI Key: VYOGJNDUBVHFKZ-UHFFFAOYSA-N
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Description

[2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine is a compound that features an indole moiety, which is a significant structure in many biologically active molecules. The indole nucleus is known for its presence in various natural products and pharmaceuticals, contributing to a wide range of biological activities.

Scientific Research Applications

[2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications due to its structural similarity to other bioactive indole derivatives.

    Industry: Utilized in the development of new materials and chemical processes

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of new indole derivatives and the investigation of their biological activities are promising areas for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine typically involves the formation of the indole ring followed by the introduction of the chloro and methanamine groups. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent steps involve chlorination and amination reactions to introduce the chloro and methanamine groups, respectively .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Fischer indole synthesis and subsequent functionalization steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

[2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine is unique due to the specific substitution pattern on the indole ring, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

IUPAC Name

[2-chloro-6-(3-methylindol-1-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2/c1-11-10-19(15-7-3-2-5-12(11)15)16-8-4-6-14(17)13(16)9-18/h2-8,10H,9,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOGJNDUBVHFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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